molecular formula C8H11ClN2O2 B6335242 (R)-1-(3-nitrophenyl)ethanamine hydrochloride CAS No. 1037092-07-1

(R)-1-(3-nitrophenyl)ethanamine hydrochloride

Cat. No.: B6335242
CAS No.: 1037092-07-1
M. Wt: 202.64 g/mol
InChI Key: IKBMZMKEBCIDPD-FYZOBXCZSA-N
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Description

®-1-(3-nitrophenyl)ethanamine hydrochloride is a chiral amine compound that features a nitrophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-nitrophenyl)ethanamine hydrochloride typically involves the reduction of a nitro group to an amine group, followed by the introduction of a chiral center. One common method involves the reduction of 3-nitroacetophenone to ®-1-(3-nitrophenyl)ethanol, which is then converted to the corresponding amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for ®-1-(3-nitrophenyl)ethanamine hydrochloride often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-nitrophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and nitro derivatives .

Mechanism of Action

The mechanism of action of ®-1-(3-nitrophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s activity. The chiral center also plays a crucial role in determining the compound’s specificity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(3-nitrophenyl)ethanamine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1R)-1-(3-nitrophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBMZMKEBCIDPD-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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